4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]-
Description
The compound 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]- belongs to the pyrimidinedione family, characterized by a six-membered ring with two ketone groups and a thioxo substitution. Its unique structural feature—the [[3-(trifluoromethyl)phenyl]amino]methylene group at the 5-position—confers distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions. This analysis compares it with structurally related pyrimidinedione derivatives to highlight substituent-driven variations in physicochemical and functional attributes.
Properties
IUPAC Name |
6-hydroxy-2-sulfanylidene-5-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2S/c13-12(14,15)6-2-1-3-7(4-6)16-5-8-9(19)17-11(21)18-10(8)20/h1-5H,(H3,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVVJMKXGTZERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(NC(=S)NC2=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121482 | |
| Record name | Dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]-4,6(1H,5H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16357-48-5 | |
| Record name | Dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]-4,6(1H,5H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]- can be achieved through several synthetic routes. One common method involves the [3+3], [4+2], or [5+1] cyclization processes or domino reactions . For instance, the interaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile leads to the formation of condensed pyrimidine and imidazole fragments . Industrial production methods often involve the direct interaction of various 2-halo derivatives with sulfur-containing reagents .
Chemical Reactions Analysis
4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfur-containing reagents and halogen derivatives . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction with ethyl 2-isothiocyanatoacetate can lead to the formation of condensed pyrimidine and imidazole fragments .
Scientific Research Applications
Medicinal Applications
-
Antitumor Activity :
- Research indicates that derivatives of pyrimidinediones exhibit significant antitumor properties. A study demonstrated that modifications in the trifluoromethyl group can enhance the cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of DNA synthesis in rapidly dividing cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Agricultural Applications
- Herbicidal Activity :
- Plant Growth Regulation :
Material Science Applications
- Polymer Synthesis :
- Nanotechnology :
Case Studies
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]- involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a light-dependent tumor necrosis factor-alpha antagonist . The structure-activity relationship profiles for this compound are dependent on the electronic properties of the molecules . Subsequent studies have shown that it can inhibit the binding of tumor necrosis factor-alpha to its receptor, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Analogues
Substituent Variations and Molecular Properties
Key Compounds :
2-Thioxo-5-({5-[2-(trifluoromethyl)phenyl]-2-furyl}methyl)dihydro-4,6(1H,5H)-pyrimidinedione Substituent: Furylmethyl group with a trifluoromethylphenyl moiety. Molecular Weight: 368.329 g/mol.
(5E)-1-(4-Fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Substituent: Thienylmethylene group with a 4-fluorophenyl ring.
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo
- Substituent : 4-Methoxyphenylmethylene.
- Effect : The electron-donating methoxy group increases resonance stabilization, contrasting with the electron-withdrawing trifluoromethyl group in the target compound, which may enhance acidity .
4,6(1H,5H)-Pyrimidinedione, dihydro-5-[(4-nitrophenyl)methylene]-2-thioxo
- Substituent : 4-Nitrophenylmethylene.
- Reactivity : The nitro group’s strong electron-withdrawing nature increases electrophilicity, making this compound more reactive in nucleophilic substitutions than the target .
Table 1: Substituent-Driven Properties
Biological Activity
4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]- is a compound with significant potential in medicinal chemistry. Its structure incorporates a pyrimidinedione core, which is known for its biological activity, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various therapeutic areas, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 4,6(1H,5H)-Pyrimidinedione is with a molecular weight of approximately 368.33 g/mol. The compound is characterized by the presence of a trifluoromethyl group and a thioxo moiety which contribute to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁F₃N₂O₃S |
| Molecular Weight | 368.33 g/mol |
| CAS Number | 959343-20-5 |
| IUPAC Name | 2-sulfanylidene-5-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)-1,3-diazinane-4,6-dione |
The biological activity of 4,6(1H,5H)-Pyrimidinedione is primarily attributed to its ability to inhibit key enzymes involved in nucleic acid synthesis. Pyrimidine derivatives are known to target enzymes such as:
- Dihydrofolate reductase (DHFR)
- Thymidylate synthase (TSase)
- Thymidine phosphorylase (TPase)
These enzymes play crucial roles in DNA biosynthesis and cell proliferation. By inhibiting these enzymes, the compound can effectively reduce cancer cell growth and enhance the efficacy of existing chemotherapeutic agents.
Anticancer Activity
Research has shown that derivatives of pyrimidinediones exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to 4,6(1H,5H)-Pyrimidinedione can induce apoptosis in various cancer cell lines. For instance:
- K562 Cell Line : The compound was tested against K562 myelogenous leukemia cells using the SRB assay. The results indicated a dose-dependent inhibition of cell growth with calculated GI50 values suggesting potent anticancer activity.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies on related pyrimidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For example:
- E. coli and S. aureus : Compounds derived from pyrimidinedione structures were subjected to antimicrobial testing and demonstrated moderate to good antibacterial activity.
Case Studies
Several studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:
- Study on Anticancer Efficacy : A recent study evaluated a series of pyrimidine derivatives including 4,6(1H,5H)-Pyrimidinedione against various cancer cell lines. The findings revealed that specific modifications to the pyrimidine structure enhanced anticancer activity significantly compared to standard treatments.
- Antimicrobial Screening : Another research effort focused on synthesizing new pyrimidine derivatives for antimicrobial testing against resistant strains of bacteria. The results indicated that certain substitutions on the phenyl ring improved antibacterial potency.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this pyrimidinedione derivative, and what methodological considerations are critical for reproducibility?
- Answer: The compound is typically synthesized via a multi-step condensation reaction. Key steps include:
- Step 1: Reacting a dihydro-2-thioxopyrimidinedione core with a substituted benzaldehyde derivative (e.g., 3-(trifluoromethyl)aniline) under reflux in anhydrous solvents like THF or DMF. Catalysts such as triethylamine (Et₃N) are used to neutralize HCl byproducts .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitoring by TLC ensures reaction completion .
- Critical Considerations: Moisture-sensitive intermediates require inert atmospheres (N₂/Ar). Yield optimization depends on stoichiometric ratios and reaction time (typically 48–72 hours) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?
- Answer:
- NMR (¹H/¹³C): The thioxo group (C=S) appears as a deshielded carbon signal (~δ 180–190 ppm in ¹³C NMR). The trifluoromethyl group (-CF₃) shows a singlet at ~δ -60 ppm in ¹⁹F NMR .
- IR Spectroscopy: Stretching vibrations for C=S (1050–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) confirm core structural motifs .
- X-ray Crystallography: Resolves the Z/E configuration of the methylene group, critical for understanding steric effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the trifluoromethylphenyl group in bioactivity?
- Answer:
- Methodology: Synthesize analogs with substituent variations (e.g., -CF₃ replaced with -Cl, -NO₂, or -CH₃) and test against target enzymes or receptors.
- Data Analysis: Use IC₅₀/EC₅₀ comparisons to quantify potency changes. For example, -CF₃ may enhance lipophilicity and membrane permeability, as seen in kinase inhibition assays .
- Table 1: Example SAR Data
| Substituent | LogP | IC₅₀ (µM) |
|---|---|---|
| -CF₃ | 2.8 | 0.12 |
| -Cl | 2.1 | 0.45 |
| -NO₂ | 1.9 | 1.20 |
Q. What computational strategies are recommended to model the compound’s interaction with biological targets (e.g., enzymes)?
- Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding poses. The methylene group’s conformation (Z/E) significantly affects hydrogen bonding with active-site residues .
- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., GROMACS) to assess stability of the ligand-receptor complex. Focus on RMSD fluctuations near the trifluoromethylphenyl moiety .
Q. How should researchers address contradictory bioactivity data across different experimental models?
- Answer:
- Replication: Repeat assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out model-specific artifacts .
- Meta-Analysis: Pool data from multiple studies using fixed/random-effects models. For example, discrepancies in IC₅₀ values may arise from variations in assay pH or co-solvents .
Methodological & Theoretical Frameworks
Q. What theoretical frameworks are relevant for studying this compound’s mechanism of action in enzyme inhibition?
- Answer: Link research to:
- Transition-State Theory: Analyze how the thioxo group mimics high-energy intermediates in enzymatic reactions (e.g., thymidylate synthase inhibition) .
- Hammett Linear Free-Energy Relationships (LFER): Correlate substituent electronic effects (-CF₃, -NH₂) with inhibitory activity to quantify electronic contributions .
Q. What experimental designs are optimal for evaluating pH-dependent stability of this compound?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
